molecular formula C14H16N2O B1267009 2-(Piperidin-1-yl)quinolin-8-ol CAS No. 31570-94-2

2-(Piperidin-1-yl)quinolin-8-ol

Cat. No. B1267009
CAS RN: 31570-94-2
M. Wt: 228.29 g/mol
InChI Key: MMMWXCLCXPKPSW-UHFFFAOYSA-N
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Description

“2-(Piperidin-1-yl)quinolin-8-ol” is an organic compound known for its versatile chemical properties and biological activities. It is a compound containing a hydrogenated quinoline bearing a ketone group . The compound is part of the piperidines class of pharmaceuticals .


Synthesis Analysis

The synthesis of “2-(Piperidin-1-yl)quinolin-8-ol” involves several steps. One method uses copper (II) bis (trifluoromethanesulfonate) in N,N-dimethyl-formamide at 120℃ for 16 hours . This method is known as the Schlenk technique and is a regiospecific reaction .


Molecular Structure Analysis

The molecular formula of “2-(Piperidin-1-yl)quinolin-8-ol” is C14H16N2O . The compound has a molecular weight of 228.29 g/mol.


Physical And Chemical Properties Analysis

“2-(Piperidin-1-yl)quinolin-8-ol” is an irritant . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Reactivity

The compound “2-(Piperidin-1-yl)quinolin-8-ol” can be synthesized through the Vilsmeier-Haack formylation of N-arylacetamides . This process involves the use of dimethylformamide and phosphoryl chloride, which results in the formation of 2-chloroquinoline-3-carbaldehydes . These are then used as precursors for the synthesis of 2-(piperidin-1-yl) and/or 2-(morpholin-1-yl) quinoline derivatives .

Biological Activities

Many 2-(piperidin-1-yl) and/or 2-(morpholin-1-yl) quinoline derivatives have been synthesized and studied for their biological activities . These compounds have shown potential in medicinal chemistry, with a range of heterocyclic systems that have potent pharmacological interest .

Photocatalytic Synthesis

An unconventional and hitherto unknown photocatalytic approach has been developed for the synthesis of quinolin-2(1H)-ones from easily available quinoline-N-oxides . This reagent-free, highly atom economical photocatalytic method provides an efficient greener alternative to all conventional synthesis reported to date .

Green Chemistry

The photocatalytic method for the synthesis of quinolin-2(1H)-ones from quinoline-N-oxides is not only efficient but also aligns with the principles of green chemistry . It involves low catalyst loading, high yield, and no undesirable by-product .

Natural Products

Quinolin-2(1H)-ones, which can be synthesized from 2-(Piperidin-1-yl)quinolin-8-ol, are one of the important classes of compounds due to their prevalence in natural products .

Pharmacologically Useful Compounds

Quinolin-2(1H)-ones are also prevalent in pharmacologically useful compounds . This highlights the potential of 2-(Piperidin-1-yl)quinolin-8-ol in the development of new drugs and therapies.

Safety and Hazards

“2-(Piperidin-1-yl)quinolin-8-ol” is classified as an irritant . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Piperidines, including “2-(Piperidin-1-yl)quinolin-8-ol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-piperidin-1-ylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-12-6-4-5-11-7-8-13(15-14(11)12)16-9-2-1-3-10-16/h4-8,17H,1-3,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMWXCLCXPKPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=CC=C3O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298262
Record name 2-(piperidin-1-yl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-1-yl)quinolin-8-ol

CAS RN

31570-94-2
Record name 31570-94-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(piperidin-1-yl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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